Meta Carboxylic Acid Is Required for KDM4A Inhibition: Library 1 (3-COOH) vs Library 4 (3-COOMe) Comparative Activity
In a systematic screen of 81 hydrazine-based compounds against KDM4A using an optimised AlphaScreen assay, 3-((2-benzoylhydrazono)methyl)benzoic acids bearing a free meta carboxylic acid (Library 1) demonstrated concentration-dependent KDM4A inhibition. The most active Library 1 compound (17, 4-bromo-6-hydroxy-substituted) reduced residual KDM4A activity to 37.3 ± 18.8% at 20 μM. In contrast, masking the carboxylic acid as a methyl ester (Library 4) resulted in overall reduced KDM4 inhibition compared to matched free acid counterparts, with the notable exception of compound 72 which achieved <40% residual KDM4A activity through an alternative hydrazine-mediated chelation mode [1]. This demonstrates that the free meta carboxylic acid is a critical pharmacophoric element whose deletion or masking cannot be assumed neutral.
| Evidence Dimension | KDM4A residual enzymatic activity at 20 μM compound concentration (AlphaScreen assay) |
|---|---|
| Target Compound Data | Library 1 (3-((2-benzoylhydrazono)methyl)benzoic acids, free 3-COOH): Compound 17 = 37.3 ± 18.8% residual activity; Compound 16 = 57.0 ± 12.2%; Compound 28 = ~57% [1] |
| Comparator Or Baseline | Library 4 (matched methyl esters, 3-COOMe): overall reduced inhibition vs free acid counterparts; Library 2 (3-((2-hydrazono)methyl)benzoic acids, carbonyl removed): detrimental to activity except compound 46 [1] |
| Quantified Difference | Free 3-COOH series consistently more active than matched 3-COOMe series; removal of hydrazide carbonyl (Library 2) further reduced activity, confirming both the carboxylic acid and the N-acylhydrazone linker are required for optimal KDM4A engagement [1] |
| Conditions | Recombinant KDM4A (3 nM), biotinylated H3K9me3 peptide substrate (30 nM), 0.02% w/v BSA, AlphaScreen detection; screening at 20 μM and 1 μM; validated with positive controls QC6352 and ML324 [1] |
Why This Matters
Researchers procuring a hydrazinylmethyl benzoic acid building block for KDM inhibitor programs must retain the free carboxylic acid at the meta position; ester-protected or para-substituted isomers will not recapitulate the metal-chelating pharmacophore geometry validated in this chemotype.
- [1] Saxton AJ, Sterling J, Hamilton MP, Abbassi RH, McCluskey A, Munoz L, Baker JR. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Med Chem. 2025;16:4091-4105. Table 1, Scheme 1, Results and Discussion. doi:10.1039/D4MD00305E. View Source
